An In-depth Technical Guide on the Crystal Structure of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
An In-depth Technical Guide on the Crystal Structure of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a molecule of significant interest within the field of medicinal chemistry, belonging to the pharmacologically important class of 1,3-thiazolidin-4-ones.[1][2] This technical guide provides a comprehensive analysis of its molecular structure and solid-state characteristics, with a focus on its crystal structure. In the absence of a published crystal structure for the title compound, this guide leverages high-quality crystallographic data from its close structural analog, (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate, to infer and discuss its likely structural and supramolecular features. This guide further details the synthesis, spectroscopic characterization, and potential intermolecular interactions that govern the crystal packing of this important heterocyclic compound.
Introduction: The Significance of the 1,3-Thiazolidin-4-one Scaffold
The 1,3-thiazolidin-4-one ring system is a "privileged scaffold" in medicinal chemistry, renowned for its broad spectrum of biological activities.[3] Derivatives of this heterocyclic core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] The versatility of the thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[4] Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, with its exocyclic double bond and ester functionality, represents a key synthon for the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR).[5]
Synthesis and Spectroscopic Characterization
The synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its derivatives typically involves a cyclocondensation reaction.[6][7] A common synthetic route is the reaction of a thiourea derivative with an appropriate halo-ester in the presence of a base.
General Synthetic Protocol
A plausible synthetic route involves the reaction of ethyl 2-chloroacetoacetate with thiourea. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the alpha-carbon of the chloroacetoacetate, followed by an intramolecular cyclization to form the thiazolidinone ring.
Caption: Synthetic workflow for Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate.
Spectroscopic Characterization
The structural elucidation of the title compound is achieved through a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the exocyclic vinyl proton, and a singlet for the methylene protons of the thiazolidinone ring. The NH proton of the ring would appear as a broad singlet.[8]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the thiazolidinone ring, the sp² carbons of the exocyclic double bond, the methylene carbon of the ring, and the carbons of the ethyl group.[9]
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FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the amide and ester groups, and C=C stretching of the exocyclic double bond.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[10]
| Spectroscopic Data (Predicted) | |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~1.2 (t, 3H, CH₃), ~4.1 (q, 2H, OCH₂), ~3.9 (s, 2H, SCH₂), ~5.5 (s, 1H, =CH), ~11.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | ~14.0 (CH₃), ~60.0 (OCH₂), ~35.0 (SCH₂), ~95.0 (=CH), ~165.0 (C=O, ester), ~170.0 (C=O, amide), ~175.0 (C=N) |
| FT-IR (KBr), ν (cm⁻¹) | ~3200 (N-H), ~1710 (C=O, ester), ~1680 (C=O, amide), ~1640 (C=C) |
| MS (EI), m/z | [M]⁺ corresponding to C₇H₉NO₃S |
Crystal Structure Analysis
While a definitive crystal structure for Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is not publicly available, a detailed analysis of the closely related (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate provides a robust model for its solid-state conformation and packing. The primary difference is the substitution of a cyano group for the ester carbonyl oxygen on the exocyclic carbon, which is expected to have a minimal impact on the core ring conformation but may influence intermolecular interactions.
Predicted Crystallographic Parameters
Based on the structure of its cyano-analogue, the following crystallographic parameters are anticipated:
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~4.1 |
| b (Å) | ~15.5 |
| c (Å) | ~14.6 |
| β (°) | ~90 |
| V (ų) | ~920 |
| Z | 4 |
Molecular Conformation
The thiazolidinone ring is expected to be nearly planar. The exocyclic C=C double bond will likely adopt a Z conformation, which is stabilized by an intramolecular S···O interaction between the sulfur atom of the ring and the carbonyl oxygen of the acetate group.[1] This conformation is a common feature in related 2-ylidene-1,3-thiazolidin-4-ones.[1]
Intermolecular Interactions and Crystal Packing
The crystal packing is predicted to be dominated by a network of hydrogen bonds and other non-covalent interactions.
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N-H···O Hydrogen Bonds: The most significant interaction is expected to be the hydrogen bond between the N-H group of the thiazolidinone ring and the carbonyl oxygen of the ester group of an adjacent molecule. This interaction is likely to form one-dimensional chains or tapes of molecules within the crystal lattice.[1]
-
C-H···O and C-H···S Interactions: Weaker C-H···O and C-H···S interactions involving the methylene protons of the thiazolidinone ring and the ethyl group are also anticipated to contribute to the overall stability of the crystal packing.[1]
-
π-π Stacking: Depending on the relative orientation of the planar thiazolidinone rings in adjacent molecules, weak π-π stacking interactions may also be present.
Caption: Predicted intermolecular interactions in the crystal lattice.
Computational Insights
Density Functional Theory (DFT) calculations can provide further insights into the molecular geometry, electronic structure, and vibrational frequencies of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate.[4] Such calculations can be used to:
-
Optimize the molecular geometry: To predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with the expected solid-state structure.
-
Calculate spectroscopic data: To aid in the assignment of experimental NMR, IR, and Raman spectra.
-
Analyze molecular orbitals: To understand the electronic properties of the molecule, including the HOMO-LUMO gap, which is relevant to its reactivity and potential biological activity.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted crystal structure of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. By drawing upon data from closely related analogs, we have constructed a detailed model of its molecular and supramolecular features. The anticipated crystal packing is governed by a network of N-H···O hydrogen bonds, supplemented by weaker C-H···O and C-H···S interactions.
The definitive determination of the crystal structure of the title compound through single-crystal X-ray diffraction remains a crucial next step. This experimental data would validate the predictions made in this guide and provide a precise three-dimensional framework for understanding its structure-activity relationships. Such knowledge is invaluable for the rational design of new 1,3-thiazolidin-4-one derivatives with enhanced therapeutic potential.
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